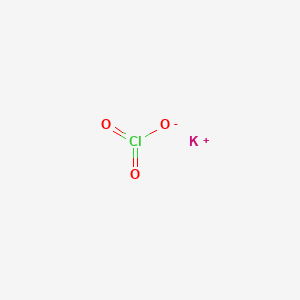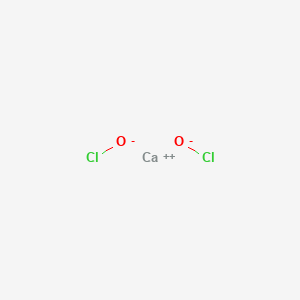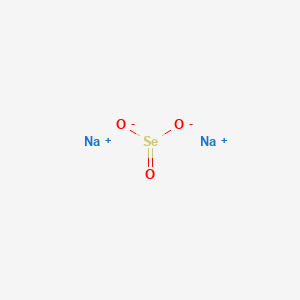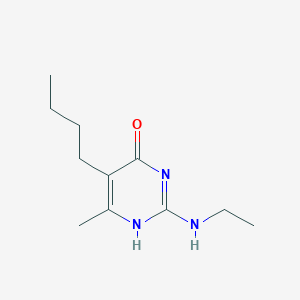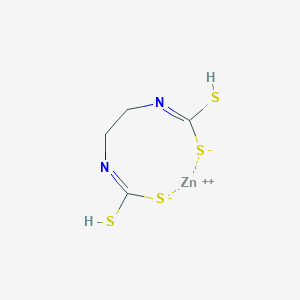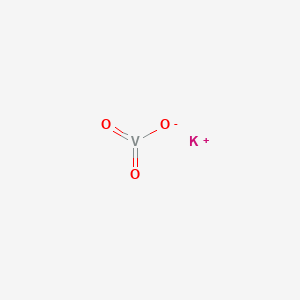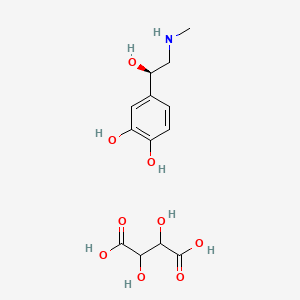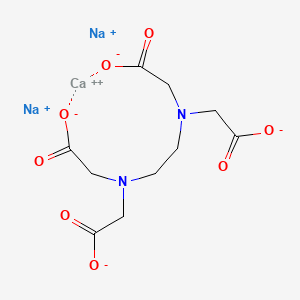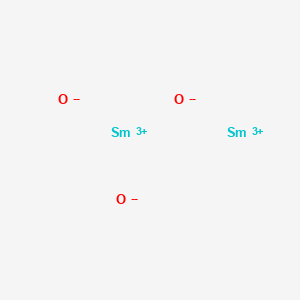
Samarium oxide
説明
Samarium(III) oxide (Sm2O3) is a chemical compound . It readily forms on the surface of samarium metal under humid conditions or temperatures in excess of 150°C in dry air . Similar to rust on metallic iron, this oxide layer spalls off the surface of the metal, exposing more metal to continue the reaction . It is commonly white to off yellow in color and is often encountered as a highly fine dust-like powder .
Synthesis Analysis
Samarium(III) oxide may be prepared by two methods :- Thermal decomposition of samarium(III) carbonate, hydroxide, nitrate, oxalate, or sulfate .
- By burning the metal in air or oxygen at a temperature above 150 °C .
Molecular Structure Analysis
The molecular structure of Samarium Oxide was studied through X-ray diffraction, scanning electron microscopy, thermal analysis, and FT-IR spectroscopy .Chemical Reactions Analysis
Samarium reacts slowly with oxygen, O2, tarnishing the surface, under normal conditions. Samarium burns readily, forming Sm(III) oxide, Sm2O3 . Samarium(III) oxide dissolves in mineral acids, forming salts upon evaporation and crystallization .Physical And Chemical Properties Analysis
Samarium(III) oxide has a molar mass of 348.72 g/mol, appears as yellow-white crystals, and has a density of 8.347 g/cm3 . It is insoluble in water . Its melting point is 2,335 °C and it has a cubic crystal structure .科学的研究の応用
Optical and Electrical Properties of Thin Films Samarium, as a rare-earth element, has been used to modify the structural defects in ZnO thin films, altering their optical and electrical characteristics. The incorporation of samarium into ZnO (forming SmxZn1-xO or SZO) films affects the microstructural aspects like surface roughness, particle size, and shape. These changes significantly influence the optical transmittance, reflectance, and band gap energies of the films. The presence of intrinsic and extrinsic defects caused by samarium in the films is pivotal for applications in optical devices, especially for UV and blue emission (Hashmi et al., 2019).
Solid Oxide Fuel Cells (SOFCs) Samarium-doped CeO2 has been recognized as a leading electrolyte for solid oxide fuel cells (SOFCs). The doping of samarium into CeO2 results in fully dense ceramics that exhibit ultrafine grain sizes, crucial for the functionality of SOFCs. Samarium doping notably affects the sintering behavior, grain growth, and ultimately the performance of the SOFCs. It's also pertinent to the lowering of the typical sintering temperature, making the production process more efficient and less energy-intensive (Li et al., 2004).
High Purity Compounds for Various Fields Samarium oxide's high purity is essential for its applications in optics, electronics, ceramics, nuclear, and geochemistry fields. The process of ensuring high purity involves methods like inductively coupled plasma mass spectrometry (ICP-MS), which offers high sensitivity and resolution. This compound, owing to its special uses in glass, phosphors, lasers, and thermoelectric devices, demands stringent purity standards and accurate analytical techniques for its trace elements (Pedreira et al., 2006).
Electrochemical Applications this compound has been utilized in modifying the electrochemical behavior of materials. For instance, samarium-doped electrodes have shown potential in enhancing the performance of devices like valve-regulated lead-acid batteries. The doping with samarium affects the thickness of the oxide film formed on the alloy surface and influences the conversion of lead sulfate to lead dioxide in the oxide film, crucial for the battery's charging and discharging processes (Chen et al., 2007).
Photovoltaic Applications In the realm of renewable energy, this compound has found applications in enhancing the efficiency of dye-sensitized solar cells. The modification of TiO2 nanotubes with this compound results in improved UV radiation harvesting, which in turn increases the photocurrent and overall conversion efficiency of the solar cells. This exemplifies the potential of this compound in improving the performance of photovoltaic devices (Liu et al., 2013).
作用機序
Target of Action
Samarium oxide, also known as Samarium(III) oxide, primarily targets ammonia in the context of electrooxidation reactions . It is also used in optical and infrared absorbing glass to absorb infrared radiation . Additionally, it is used as a neutron absorber in control rods for nuclear power reactors .
Mode of Action
This compound interacts with its targets through various mechanisms. In the context of ammonia electrooxidation, Sm2+ ions in this compound play an indispensable role . These ions boost the ammonia electrooxidation reaction on the anodes, leading to hydrogen generation in a non-aqueous electrolyte .
In the context of optical and infrared absorbing glass, this compound absorbs infrared radiation . As a neutron absorber in control rods for nuclear power reactors, it helps control the rate of fission .
Biochemical Pathways
This compound affects several biochemical pathways. It plays a role in the ammonia-to-hydrogen conversion process, which is a promising approach to address the challenges associated with the direct usage of ammonia .
In the context of Pseudomonas aeruginosa, this compound nanoparticles have been shown to inhibit biofilm formation and decrease virulence factors, including pyocyanin, protease, and hemolytic activity .
Pharmacokinetics
It is known that samarium(iii) oxide is insoluble in water , which could impact its absorption and distribution in biological systems.
Result of Action
The action of this compound results in various molecular and cellular effects. For instance, in the ammonia electrooxidation reaction, the presence of Sm2+ ions leads to high and stable electrocatalytic activities .
In the context of Pseudomonas aeruginosa, this compound nanoparticles significantly inhibit biofilm formation and decrease virulence factors . This suggests that this compound nanoparticles could potentially be used in antibacterial chemotherapy .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the ammonia electrooxidation reaction facilitated by this compound occurs in a non-aqueous electrolyte .
In the context of Pseudomonas aeruginosa, the effectiveness of this compound nanoparticles in inhibiting biofilm formation and decreasing virulence factors was observed under laboratory conditions
Safety and Hazards
将来の方向性
特性
IUPAC Name |
oxygen(2-);samarium(3+) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3O.2Sm/q3*-2;2*+3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKTOIHSPIPYAPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-2].[O-2].[O-2].[Sm+3].[Sm+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Sm2O3, O3Sm2 | |
| Record name | Samarium(III) oxide | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Samarium(III)_oxide | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30925575 | |
| Record name | Samarium(3+) oxide (2/3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30925575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder, Yellow-white solid; [Merck Index] Insoluble in water; Soluble in acids; [Hawley] | |
| Record name | Samarium oxide (Sm2O3) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Samarium(III) oxide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/2156 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS RN |
12060-58-1, 12651-06-8 | |
| Record name | Samarium oxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012060581 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Samarium oxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012651068 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Samarium oxide (Sm2O3) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Samarium(3+) oxide (2/3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30925575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Samarium (III) oxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.845 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SAMARIUM OXIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/91N8739X2N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q & A
Q1: What is the molecular formula and weight of samarium oxide?
A1: The molecular formula of this compound is Sm₂O₃. Its molecular weight is 348.72 g/mol.
Q2: Is there any spectroscopic data available for this compound?
A2: Yes, several spectroscopic techniques have been used to characterize this compound. * X-ray diffraction (XRD) studies reveal its crystalline structure. [, , , , , ]* Fourier transform infrared spectroscopy (FTIR) and Raman spectroscopy provide information about the vibrational modes of Sm-O bonds. [, , , , ]* X-ray photoelectron spectroscopy (XPS) helps determine the elemental composition and oxidation states of samarium. []
Q3: Is this compound compatible with other materials for composite applications?
A4: Yes, research shows successful incorporation of this compound in various composites:* Polymer composites: EPDM rubber [, , ], cellulose acetate films [].* Glass and ceramics: Zinc oxide varistors [], tellurite glasses [, , ], wollastonite glass-ceramics [], borate glasses [, ].* Metal matrix composites: Magnesium nanocomposites [, ].
Q4: How does the addition of this compound affect the properties of these materials?
A4: The impact of Sm₂O₃ depends on the material and its concentration. Some observed effects include:
- Improved mechanical properties: Increased tensile strength and hardness in EPDM rubber [] and magnesium nanocomposites [].
- Enhanced optical properties: Modified refractive index, absorption spectra, and band gap energy in tellurite and borate glasses. [, , , , ]
- Modified electrical properties: Influenced conductivity in zinc oxide varistors [] and borate glasses. []
Q5: Does this compound exhibit catalytic activity?
A6: Yes, this compound has shown promising catalytic properties in various reactions:* Oxidative coupling of methane: Sm₂O₃, especially when doped with alkali metals like lithium, displays activity and selectivity towards C2 hydrocarbons formation. [, ]* CO2 methanation: Sm₂O₃-supported Ni, Co-Ni, and Ru-Ni catalysts exhibit activity for converting CO2 to methane. []* Oxidation of sulfides: Sm₂O₃ acts as a catalyst for the oxidation of sulfides to sulfones using hydrogen peroxide. []* Organic synthesis: Sm₂O₃ nanoparticles have been explored as heterogeneous Brønsted acid catalysts. [, ]
Q6: What are the advantages of using this compound as a catalyst?
A8: * Elemental sustainability: Compared to some precious metal catalysts, samarium is relatively abundant. []* Heterogeneous nature: Sm₂O₃ can be easily separated from the reaction mixture, simplifying product purification. []* Recyclability: Sm₂O₃ catalysts often exhibit good recyclability without significant loss of activity. []
Q7: Are there any computational studies on this compound and its applications?
A7: While computational studies specifically focused on Sm₂O₃ for the mentioned applications are limited in the provided papers, this area holds potential for future research. For instance, density functional theory (DFT) calculations could provide insights into the electronic structure and surface properties of Sm₂O₃, aiding catalyst design and optimization.
Q8: How do modifications to this compound's structure affect its activity?
A8: Research indicates that doping Sm₂O₃ with other elements significantly impacts its properties:
- Alkali metal doping (e.g., Li): Enhances C2 selectivity in oxidative coupling of methane. []
- Transition metal doping (e.g., Ni, Co, Ru): Influences activity and selectivity in CO2 methanation. []
- Antimony doping (in ATO): Affects thermal aging and electrical properties in EPDM rubber composites. []
Q9: Are there specific formulation strategies to improve the stability or performance of Sm₂O₃?
A11: * Nanoparticle synthesis: Producing Sm₂O₃ nanoparticles with controlled size and morphology can enhance surface area and catalytic activity. [, , , ]* Support materials: Using Sm₂O₃ as a support for other catalytic metals can improve dispersion and metal-support interactions. []* Surface modifications: Functionalizing the surface of Sm₂O₃ with organic ligands can improve its stability and dispersibility in different media. []
Q10: What are some other applications of this compound?
A12: * Nuclear nanomedicine: Isotope-enriched Sm₂O₃ nanoparticles are being explored for targeted radionuclide therapy. [, ]* Optical devices: Sm₂O₃ doped glasses are studied for potential applications in lasers, amplifiers, and non-linear optical devices. [, , ]* Electronics: Sm₂O₃ thin films have been investigated for applications in transistors and resistive random access memories (RRAM). [, , ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



